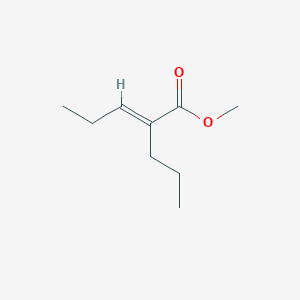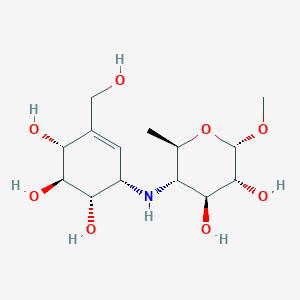
Methyl 2-propylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-propylpent-2-enoate (M2PPE) is a synthetic molecule that has been studied for its potential uses in laboratory experiments and scientific research. It is a versatile compound that can be used in a variety of applications, such as synthesis, biochemical studies, and drug development.
科学的研究の応用
Methyl 2-propylpent-2-enoate has been studied for its potential uses in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate for enzyme studies, and as a model compound in drug development. In addition, it has been studied for its potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of Methyl 2-propylpent-2-enoate is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of enzymes, as well as a substrate for enzyme-catalyzed reactions. It is also believed to interact with proteins and other molecules in the cell, which may have an effect on the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
Methyl 2-propylpent-2-enoate has been studied for its potential effects on biochemical and physiological processes in the cell. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, which may have an effect on the energy production of the cell. In addition, it has been found to interact with proteins and other molecules in the cell, which may have an effect on the cellular signaling pathways and gene expression.
実験室実験の利点と制限
Methyl 2-propylpent-2-enoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize, and it is stable and non-toxic. In addition, it is a versatile compound that can be used in a variety of applications, such as synthesis, biochemical studies, and drug development. However, there are some limitations for its use in laboratory experiments. Methyl 2-propylpent-2-enoate is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects on biochemical and physiological processes in the cell.
将来の方向性
There are several potential future directions for the use of Methyl 2-propylpent-2-enoate in scientific research. It could be used as a substrate for enzyme studies, as a model compound in drug development, or as a reagent in organic synthesis. In addition, it could be studied for its potential use in the development of new materials and catalysts. Finally, further research could be done to better understand the mechanism of action of Methyl 2-propylpent-2-enoate and its potential effects on biochemical and physiological processes in the cell.
合成法
Methyl 2-propylpent-2-enoate can be synthesized using a variety of methods, including the Wittig reaction and the Buchwald-Hartwig coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces an alkene, which can be further reacted with a metal reagent, such as zinc or aluminum chloride, to form the desired product. The Buchwald-Hartwig coupling reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of an aryl halide with an amine or alcohol in the presence of a palladium catalyst. This reaction produces an aryl amine or alcohol, which can be further reacted with an alkyl halide to form the desired product.
特性
IUPAC Name |
methyl (E)-2-propylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h6H,4-5,7H2,1-3H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEARQSRPMUTTB-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)
![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)



